molecular formula C12H17NO2 B11895415 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 87664-82-2

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11895415
CAS No.: 87664-82-2
M. Wt: 207.27 g/mol
InChI Key: HHVOIBSWCXRZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 5 and 6 of the aromatic ring and a methyl substituent at position 2 of the tetrahydroisoquinoline core. THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural versatility and diverse biological activities, including neurotropic, cardiovascular, and antimicrobial effects .

Properties

CAS No.

87664-82-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO2/c1-13-7-6-10-9(8-13)4-5-11(14-2)12(10)15-3/h4-5H,6-8H2,1-3H3

InChI Key

HHVOIBSWCXRZJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler condensation, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of THIQ derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Compound Substituents Key Properties Reference
5,6-Dimethoxy-2-methyl-THIQ 5,6-OCH₃; 2-CH₃ Limited direct data; synthetic routes suggest similarities to 6,7-dimethoxy analogs
6,7-Dimethoxy-1-aryl-THIQ 6,7-OCH₃; 1-aryl EC₅₀ = 14.6 ± 3.5 μM (inotropic activity); IC₅₀ = 41.6 μM (vasorelaxant)
1-MeTIQ (1-methyl-THIQ) 1-CH₃ High BBB penetration; 72% excreted unchanged; implicated in Parkinson’s disease
6,7-Dimethoxy-2-methyl-4-phenyl-THIQ 6,7-OCH₃; 2-CH₃; 4-Ph Structural similarity; CAS 128942-65-4 (no activity data provided)
Pronuciferine 5,6-OCH₃; 2-CH₃ Synthesized via azide decomposition (5% yield); neuroactive precursor

Key Observations :

  • Substituent Position: Methoxy groups at 5,6 vs. 6,7 positions significantly alter electronic properties and receptor interactions. For example, 6,7-dimethoxy derivatives exhibit stronger inotropic activity (EC₅₀ ~14 μM) compared to 5,6 analogs, which remain understudied .
  • Methyl Group Effects : The 2-methyl group in 5,6-Dimethoxy-2-methyl-THIQ may enhance lipophilicity and metabolic stability compared to 1-methyl analogs (e.g., 1-MeTIQ), which show rapid brain accumulation .

Pharmacological Potential and Challenges

  • Toxicity : Sodium salts of THIQ acetic acids (e.g., compound 18) show low toxicity (LD₅₀ = 3550 mg/kg), suggesting a favorable safety profile for related compounds .

Biological Activity

5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of DMTHIQ, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.269 g/mol
  • CAS Number : 87664-82-2
  • LogP : 1.6296 (indicating moderate lipophilicity)

Pharmacological Activities

Research indicates that DMTHIQ and its derivatives exhibit several pharmacological activities:

  • Anti-Cancer Activity :
    • A study highlighted the synthesis of various tetrahydroisoquinoline derivatives, including DMTHIQ, which were screened for anti-cancer properties against colorectal cancer cell lines such as HCT116 and SW480. The results indicated that certain derivatives showed significant inhibition of cancer cell viability with IC50_{50} values ranging from 0.9 μM to 10.7 μM .
    • Specifically, compounds derived from DMTHIQ demonstrated moderate to high activity in inhibiting KRas signaling pathways in cancer cells, suggesting a potential role in cancer therapeutics.
  • Anti-Angiogenesis :
    • DMTHIQ derivatives were also evaluated for their anti-angiogenic properties. One compound showed an IC50_{50} value of 1.72 μM in inhibiting angiogenesis, indicating that these compounds may prevent the formation of new blood vessels necessary for tumor growth .
  • Neuroprotective Effects :
    • Some studies suggest that tetrahydroisoquinoline derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's disease. The structural features of DMTHIQ may contribute to its interaction with neuroreceptors or enzymes involved in neuroprotection .

The biological activity of DMTHIQ is believed to be mediated through various mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and angiogenesis.
  • Molecular Docking Studies : Research has utilized molecular docking techniques to predict how DMTHIQ binds to target proteins such as KRas and VEGF receptors, elucidating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities and IC50_{50} Values

CompoundBiological ActivityIC50_{50} Value (μM)Cell Line
GM-3-18KRas Inhibition0.9 - 10.7Colo320, HCT116
GM-3-121Anti-Angiogenesis1.72HCT116
GM-3-18Anti-Angiogenesis>50% inhibition at 10 μMVarious CRC cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.